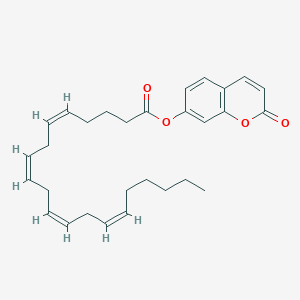

7-HC-arachidonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-羟基香豆素花生四烯酸酯是一种结合了7-羟基香豆素和花生四烯酸结构特征的化合物。7-羟基香豆素,也称为伞形酮,是一种天然存在的化合物,存在于许多植物中,并以其荧光特性而闻名。花生四烯酸是一种多不饱和 ω-6 脂肪酸,是关键的炎症中间体。 这两种分子的组合导致了一种用作生化测定中荧光底物的化合物,特别是用于磷脂酶 A2 和单酰基甘油脂肪酶等酶 .

准备方法

合成路线和反应条件

7-羟基香豆素花生四烯酸酯的合成通常涉及 7-羟基香豆素与花生四烯酸的酯化反应。这可以使用二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP) 作为催化剂在二氯甲烷等溶剂中实现。 反应在室温下在持续搅拌下进行,直到完成,通过薄层色谱 (TLC) 监测 .

工业生产方法

虽然 7-羟基香豆素花生四烯酸酯的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件以确保高产率和纯度,以及实施纯化步骤,例如重结晶或色谱法,以分离最终产物。

化学反应分析

反应类型

7-羟基香豆素花生四烯酸酯经历磷脂酶 A2 和单酰基甘油脂肪酶等酶催化的水解反应。 这些反应导致酯键断裂,释放花生四烯酸和 7-羟基香豆素 .

常用试剂和条件

水解: 由磷脂酶 A2 或单酰基甘油脂肪酶催化,通常在水性缓冲溶液中进行。

酯化: 涉及二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP) 等试剂,在二氯甲烷等溶剂中进行。

主要产物

水解: 花生四烯酸和 7-羟基香豆素.

科学研究应用

Pharmacological Applications

1. Anti-inflammatory Effects

7-HC-arachidonate has been studied for its anti-inflammatory properties. Research indicates that it can modulate the production of pro-inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis and asthma. For instance, the arachidonic acid pathway is known to produce various bioactive lipids that can either promote or resolve inflammation, depending on the context .

2. Cancer Therapeutics

The compound's role in cancer biology is also noteworthy. Arachidonic acid metabolism has been implicated in tumor progression, with specific metabolites acting as signaling molecules that can influence cell proliferation and survival . Targeting these pathways with compounds like this compound may provide new avenues for cancer treatment.

Cellular and Molecular Biology Applications

1. Cell Proliferation and Survival

Studies have shown that this compound can enhance cell viability and promote growth factor expression in various cell types. In particular, it has been observed to increase the expression of fibroblast growth factors, which are crucial for hair follicle proliferation and survival . This suggests potential applications in regenerative medicine, particularly in hair restoration therapies.

2. Autophagy Regulation

Recent findings indicate that this compound may play a role in autophagy regulation under stress conditions. For example, its upregulation during heat stress has been linked to autophagic responses in Sertoli cells, critical for male fertility . This highlights its potential as a therapeutic agent in reproductive health.

Immunological Applications

1. Modulation of T Cell Activity

The compound has been shown to influence T cell signaling pathways. Stimulation with this compound induces calcium influx and activates key phosphorylation events within T cells, which may enhance their responsiveness during immune responses . This property could be harnessed for developing immunotherapies aimed at enhancing immune function or modulating autoimmunity.

2. Resolution of Inflammation

This compound's role in promoting the resolution of inflammation is another significant application. It facilitates the biosynthesis of specialized pro-resolving mediators that aid in tissue regeneration and inflammation resolution . This application is particularly relevant for chronic inflammatory diseases where resolution mechanisms are impaired.

Data Tables and Case Studies

作用机制

7-羟基香豆素花生四烯酸酯的主要作用机制涉及其被特定酶水解。磷脂酶 A2 和单酰基甘油脂肪酶催化酯键断裂,导致花生四烯酸和 7-羟基香豆素的释放。 可以测量 7-羟基香豆素的荧光来监测酶活性 .

相似化合物的比较

类似化合物

7-羟基香豆素: 一种具有类似荧光特性的天然化合物。

花生四烯酸: 一种参与炎症途径的多不饱和脂肪酸。

伞形酮酯: 7-羟基香豆素与各种脂肪酸的其他酯。

独特性

7-羟基香豆素花生四烯酸酯的独特之处在于它将 7-羟基香豆素的荧光特性与花生四烯酸的生物活性结合在一起。 这种双重功能使其成为生化测定和炎症途径研究中宝贵的工具 .

生物活性

7-HC-arachidonate (7-hydroxycoumarinyl arachidonate) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is derived from arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in cellular signaling and inflammation. The incorporation of the 7-hydroxycoumarin moiety enhances its fluorescent properties, making it useful in various biochemical assays.

Anticancer Effects

Recent studies have demonstrated that 7-HC exhibits significant cytotoxic activity against various human cancer cell lines. The compound's effectiveness varies across different types of cancer cells:

- Brain Cancer (SF-268) : IC50 = 8.1 µg/mL

- Colon Cancer (HT-29) : IC50 = 10.1 µg/mL

- Colon Cancer (Caco-2) : IC50 = 9.9 µg/mL

- Ovarian Cancer (Sk-OV-3) : IC50 > 50 µg/mL (most resistant)

The combination of 7-HC with Cisplatin showed a synergistic effect, enhancing the anti-proliferative properties against resistant cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, 7-HC has demonstrated notable anti-inflammatory effects. A study involving formalin-induced paw edema in rats showed that:

- 100 mg/kg dose of 7-HC resulted in a 63.1% inhibition of paw edema, comparable to Diclofenac at a dose of 10 mg/kg .

Western blot analyses revealed that 7-HC inhibits the expression of COX-2 protein in LPS-activated rat monocytes in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of COX-2 Expression : This enzyme is crucial in the inflammatory pathway, and its inhibition by 7-HC suggests a pathway through which the compound exerts its anti-inflammatory effects.

- Synergistic Action with Chemotherapeutics : The ability to enhance the efficacy of existing chemotherapeutic agents like Cisplatin indicates potential for combination therapies in cancer treatment.

Case Study: Anticancer Efficacy

A study investigated the effects of 7-HC on human cancer cell lines and reported:

- Cell Viability Reduction : A dose-dependent decrease in cell survival was observed across multiple cancer types.

- Resistance Mechanisms : Insights into how certain cell lines exhibit resistance to treatment were explored, with Sk-OV-3 cells showing significant resilience against both 7-HC and Cisplatin.

| Cell Line | IC50 (µg/mL) | Resistance Level |

|---|---|---|

| SF-268 | 8.1 | Sensitive |

| HT-29 | 10.1 | Sensitive |

| Caco-2 | 9.9 | Sensitive |

| Sk-OV-3 | >50 | Resistant |

Case Study: In Vivo Anti-inflammatory Effects

In vivo studies demonstrated the effectiveness of 7-HC in reducing inflammation:

- The compound was administered at varying doses to assess its impact on edema, providing evidence for its therapeutic potential in inflammatory diseases.

属性

IUPAC Name |

(2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTGFGOBCQCZDY-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 7-hydroxycoumarinyl arachidonate help in studying MAGL activity?

A1: 7-hydroxycoumarinyl arachidonate acts as a fluorogenic substrate for MAGL []. This means that upon hydrolysis by MAGL, it releases a fluorescent molecule, 7-hydroxycoumarin (7-HC).

- Downstream effect: MAGL cleaves the ester bond in 7-hydroxycoumarinyl arachidonate, releasing arachidonic acid and 7-HC. The fluorescence of 7-HC can then be easily measured, providing a direct readout of MAGL activity. This method offers a simple and sensitive way to quantify MAGL activity and screen for potential inhibitors [].

Q2: What are the advantages of using 7-hydroxycoumarinyl arachidonate over other methods for assessing MAGL activity?

A2: The fluorescence-based assay utilizing 7-hydroxycoumarinyl arachidonate offers several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。